

UV-Vis Absorption Spectra of Substituted Indazoles: A Technical Comparison Guide

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Compound of Interest

Compound Name: 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid
CAS No.: 885520-30-9
Cat. No.: B1604357

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Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of substituted indazoles. It is designed for researchers in medicinal chemistry and materials science who utilize the indazole scaffold as a bioisostere for indole or benzimidazole. The content focuses on the impact of substituent electronic effects, tautomeric equilibria, and solvatochromism on spectral signatures, providing actionable data for compound characterization.

Fundamental Photophysics of the Indazole Core

The indazole (1H-indazole) chromophore is a bicyclic system fusing a benzene ring with a pyrazole ring. Its UV-Vis spectrum is characterized by two principal electronic transitions:

- **Transitions:** High-intensity bands typically observed between 250–300 nm.
- **Transitions:** Lower intensity bands arising from the non-bonding electrons on the nitrogen atoms, often appearing as shoulders or weak bands at longer wavelengths (>300 nm).

Tautomerism and Spectral Shifts

Indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms.

- 1H-Indazole (Benzenoid): Thermodynamically more stable (kcal/mol). Dominates in non-polar solvents and the solid state.
- 2H-Indazole (Quinonoid): Less stable but spectrally distinct. The quinonoid character leads to a bathochromic shift (red shift) in absorption maxima compared to the 1H-form due to a smaller HOMO-LUMO gap.

Comparative Analysis: Substituents & Alternatives

Substituent Effects on

The position and electronic nature of substituents on the indazole ring significantly perturb the electronic transitions.

Substituent Type	Position	Electronic Effect	Spectral Shift	Mechanism
Electron Donating (EDG)	C3, C5, C6	(Mesomeric)	Bathochromic (Red)	Destabilizes HOMO, narrowing the energy gap.
Electron Withdrawing (EWG)	C4, C5, C7	/	Variable	Can cause red shifts due to Intramolecular Charge Transfer (ICT) bands.
N-Alkylation	N1 vs N2	Steric/Electronic	Diagnostic	N2-alkylated derivatives (fixed 2H-form) absorb at longer wavelengths than N1-alkylated (fixed 1H-form).

Comparative Performance: Indazole vs. Bioisosteres

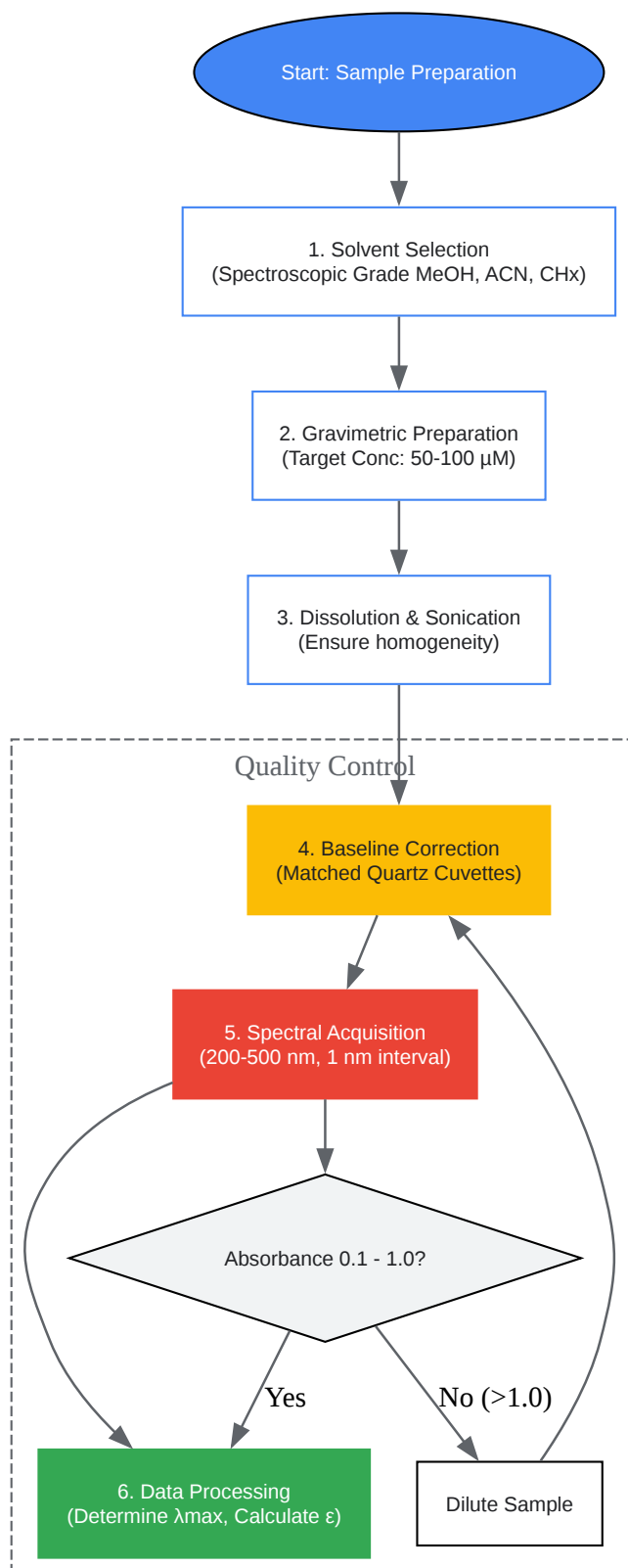
When selecting a scaffold for drug design, spectral properties often correlate with electronic distribution and potential for metabolic stability.

Feature	Indazole (1H)	Indole	Benzimidazole
Primary	~250, 285, 295 nm	~220, 270, 287 nm	~245, 275, 280 nm
Electronic Character	-deficient (Pyridine-like N2)	-excessive (Pyrrole-like)	Amphoteric
Fluorescence	Moderate Quantum Yield	High Quantum Yield	Low to Moderate
Key Advantage	High chemical stability; distinct H-bond donor/acceptor motif. ^[1]	Natural substrate mimicry (Tryptophan).	Stronger basicity.

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducible spectral data, accounting for the critical solvatochromic and tautomeric properties of indazoles.

Workflow Diagram



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Caption: Step-by-step workflow for the UV-Vis characterization of indazole derivatives, incorporating quality control loops for absorbance linearity.

Detailed Methodology

- Solvent Selection: Use spectroscopic grade solvents.
 - Methanol/Ethanol: Protic solvents stabilize the polar ground state, often blurring fine vibrational structure.
 - Cyclohexane/Acetonitrile: Aprotic solvents allow observation of vibrational fine structure and tautomeric ratios.
- Sample Preparation:
 - Prepare a stock solution (~1 mM) in the chosen solvent.
 - Dilute to a working concentration of 10–50 μM .
 - Critical Step: Ensure absorbance () at falls between 0.1 and 1.0 to adhere to the Beer-Lambert Law ().
- Measurement:
 - Use matched quartz cuvettes (1 cm path length). Glass cuvettes absorb UV light <300 nm and are unsuitable.
 - Scan range: 200 nm to 500 nm.^[2]
 - Scan speed: Medium (approx. 200-400 nm/min) for optimal resolution.

Data Presentation: Spectral Parameters

The following table summarizes experimental

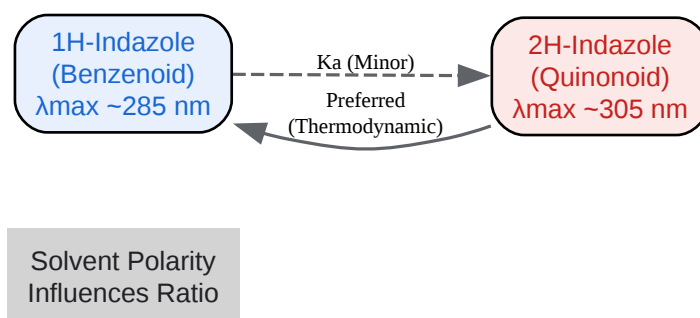
and molar extinction coefficients (

) for key indazole derivatives.

Compound	Solvent	(nm)		Transitions / Notes
1H-Indazole	Methanol	251, 285, 294 (sh)	3.65, 3.60, 3.55	; Benzenoid form dominant.
1-Methylindazole	Methanol	252, 286, 295	3.68, 3.62, 3.58	Model for 1H-tautomer.
2-Methylindazole	Methanol	275, 285 (sh), 305	3.80, -, 3.45	Model for 2H-tautomer; Red-shifted.
5-Nitroindazole	Ethanol	265, 330	3.90, 3.50	Strong ICT band due to -NO ₂ group.
6-Aminoindazole	Ethanol	245, 310	4.10, 3.65	EDG causes bathochromic shift.
3-Chloroindazole	Cyclohexane	255, 290, 298	3.70, 3.65, 3.60	Halogen effect; fine structure visible.

Note: (sh) denotes a shoulder peak.^[3] Values are approximate and may vary by ± 2 nm depending on specific instrument calibration and solvent purity.

Tautomeric Equilibrium Diagram



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Caption: Tautomeric equilibrium between 1H and 2H indazole forms. The 1H form is thermodynamically favored, but the 2H form contributes to red-shifted absorption bands.

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